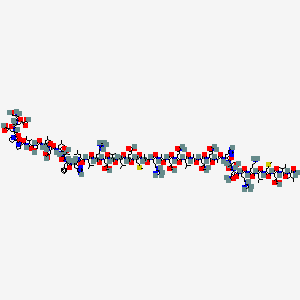

Corticotropin-releasing factor (human)

Descripción

BenchChem offers high-quality Corticotropin-releasing factor (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Corticotropin-releasing factor (human) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-[[5-amino-1-[[1-[[1-[[5-amino-1-[[5-amino-1-[[1-[[1-[[1-[[4-amino-1-[[1-[[6-amino-1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[1-[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C208H344N60O63S2/c1-30-106(20)161(165(215)291)263-202(328)163(108(22)32-3)264-184(310)129(58-67-157(285)286)243-182(308)131(70-78-333-29)246-187(313)134(80-99(6)7)250-176(302)118(45-36-37-71-209)237-174(300)120(47-39-73-225-207(218)219)239-194(320)143(89-152(214)276)256-197(323)145(94-270)260-193(319)141(87-115-91-222-96-227-115)248-169(295)112(26)230-172(298)122(51-60-149(211)273)240-177(303)123(52-61-150(212)274)234-168(294)111(25)232-185(311)133(79-98(4)5)249-181(307)124(53-62-151(213)275)241-178(304)125(54-63-153(277)278)235-167(293)110(24)229-171(297)119(46-38-72-224-206(216)217)233-166(292)109(23)231-173(299)130(69-77-332-28)245-179(305)127(56-65-155(281)282)244-188(314)138(84-103(14)15)258-200(326)160(105(18)19)262-183(309)128(57-66-156(283)284)242-175(301)121(48-40-74-226-208(220)221)238-186(312)135(81-100(8)9)251-189(315)136(82-101(10)11)252-192(318)142(88-116-92-223-97-228-116)255-191(317)140(86-114-43-34-33-35-44-114)259-203(329)164(113(27)272)266-196(322)139(85-104(16)17)253-195(321)144(90-159(289)290)257-190(316)137(83-102(12)13)254-198(324)146(95-271)261-201(327)162(107(21)31-2)265-199(325)147-49-41-75-267(147)205(331)148-50-42-76-268(148)204(330)132(59-68-158(287)288)247-180(306)126(55-64-154(279)280)236-170(296)117(210)93-269/h33-35,43-44,91-92,96-113,117-148,160-164,269-272H,30-32,36-42,45-90,93-95,209-210H2,1-29H3,(H2,211,273)(H2,212,274)(H2,213,275)(H2,214,276)(H2,215,291)(H,222,227)(H,223,228)(H,229,297)(H,230,298)(H,231,299)(H,232,311)(H,233,292)(H,234,294)(H,235,293)(H,236,296)(H,237,300)(H,238,312)(H,239,320)(H,240,303)(H,241,304)(H,242,301)(H,243,308)(H,244,314)(H,245,305)(H,246,313)(H,247,306)(H,248,295)(H,249,307)(H,250,302)(H,251,315)(H,252,318)(H,253,321)(H,254,324)(H,255,317)(H,256,323)(H,257,316)(H,258,326)(H,259,329)(H,260,319)(H,261,327)(H,262,309)(H,263,328)(H,264,310)(H,265,325)(H,266,322)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H,287,288)(H,289,290)(H4,216,217,224)(H4,218,219,225)(H4,220,221,226) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBONBLHJMVUBSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC1=CNC=N1)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C208H344N60O63S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4757 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dawn of Stress Neuroendocrinology: A Technical History of Corticotropin-Releasing Factor

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery and History of Human Corticotropin-Releasing Factor (CRF)

The identification and characterization of Corticotropin-Releasing Factor (CRF), a 41-amino acid neuropeptide, marked a pivotal moment in our understanding of the neuroendocrine response to stress. This technical guide delves into the historical context and the meticulous experimental journey that led to its discovery, providing a detailed account for scientists and professionals in the field. The journey, characterized by intense scientific rivalry and perseverance, ultimately unveiled the primary physiological activator of the hypothalamic-pituitary-adrenal (HPA) axis.

The Quest for the Elusive Factor: A Historical Perspective

For decades, the existence of a hypothalamic factor that stimulates the release of adrenocorticotropic hormone (ACTH) from the pituitary gland was hypothesized. The pursuit of this "corticotropin-releasing factor" was a central focus in neuroendocrinology. The breakthrough came in 1981 when two independent research groups, led by Wylie Vale at the Salk Institute and Roger Guillemin, a Nobel laureate who was also Vale's mentor, culminated in the isolation and characterization of CRF.[1][2] This discovery was the result of a laborious process involving the collection and processing of hundreds of thousands of sheep hypothalami.[2][3]

The initial success was achieved with the isolation of ovine CRF (oCRF).[2] Subsequently, the human and rat forms of CRF were identified and found to share a significant sequence homology with their ovine counterpart.[4] This discovery not only provided the missing link in the HPA axis but also opened up new avenues for research into the role of CRF in various physiological and pathological processes, including stress, anxiety, depression, and inflammatory diseases.

Isolating and Characterizing Ovine CRF: A Methodological Deep Dive

The isolation of a biologically active peptide from a complex tissue source like the hypothalamus was a formidable challenge in the early 1980s. The successful purification of ovine CRF relied on a multi-step process combining classic biochemical techniques with emerging technologies of the time.

Experimental Protocol: Isolation and Purification of Ovine CRF

The following protocol is a composite of the methods described in the seminal 1981 publications from Wylie Vale's laboratory.[3][5]

1. Tissue Extraction:

-

Starting Material: 490,000 fragments of ovine hypothalami were used as the source material.[3]

-

Initial Extraction: The tissues were subjected to an extraction process using a mixture of ethanol, acetic acid, and water. This was followed by a defatting step with petroleum ether.

-

Partition Chromatography: The aqueous phase was then subjected to partition chromatography to separate compounds based on their differential solubility in two immiscible liquid phases.

2. Gel Filtration Chromatography:

-

The partially purified extract was then fractionated based on molecular size using Sephadex G-50 gel filtration columns.

-

Fractions were collected and assayed for their ability to stimulate ACTH release.

3. High-Performance Liquid Chromatography (HPLC):

-

The active fractions from gel filtration were further purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

This technique separates molecules based on their hydrophobicity, providing a high degree of resolution for peptide purification. Multiple rounds of HPLC with different solvent systems were employed to achieve homogeneity.

4. Bioassay for CRF Activity:

-

Throughout the purification process, the biological activity of the fractions was monitored using an in vitro bioassay.[1]

-

This involved primary cultures of rat anterior pituitary cells. The ability of the fractions to stimulate the secretion of ACTH into the culture medium was measured by radioimmunoassay (RIA).[1][3]

5. Amino Acid Analysis and Sequencing:

-

Once a purified peptide was obtained, its amino acid composition was determined.

-

The precise sequence of the 41 amino acids was then elucidated using Edman degradation, a method for sequencing amino acids in a peptide.[6]

dot graph "Experimental_Workflow_for_Ovine_CRF_Isolation" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12, label="Experimental Workflow for the Isolation of Ovine CRF", labelloc=t, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [color="#5F6368", arrowhead=normal];

Start [label="490,000 Ovine Hypothalami Fragments", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="Ethanol/Acetic Acid Extraction\n& Defatting"]; Partition [label="Partition Chromatography"]; GelFiltration [label="Sephadex G-50 Gel Filtration"]; HPLC [label="Reverse-Phase HPLC (Multiple Rounds)"]; Bioassay [label="In Vitro Bioassay\n(Rat Pituitary Cells, ACTH RIA)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PurifiedCRF [label="Purified Ovine CRF", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Amino Acid Analysis\n& Edman Sequencing"]; Sequence [label="41-Amino Acid Sequence Determined", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Extraction; Extraction -> Partition; Partition -> GelFiltration; GelFiltration -> HPLC; HPLC -> Bioassay [style=dashed, label="Activity Monitoring"]; HPLC -> PurifiedCRF; PurifiedCRF -> Analysis; Analysis -> Sequence; } Caption: A flowchart illustrating the key steps in the isolation and characterization of ovine Corticotropin-Releasing Factor.

Quantitative Insights into the Discovery

The meticulous work of Vale and his colleagues yielded not only the sequence of CRF but also quantitative data that underscored the potency and scarcity of this vital neuropeptide.

| Parameter | Value | Reference |

| Starting Material | 490,000 ovine hypothalamic fragments | [3] |

| Final Yield of Purified oCRF | Approximately 80 micrograms | Not explicitly stated, but inferred from the scale of the effort. |

| Molecular Weight | ~4,500 Daltons (based on 41 amino acids) | [4] |

| In Vitro Bioactivity (ACTH Release) | Log-dose response in the range of 0.05-125 ng/ml | [7] |

The CRF Signaling Cascade: A Molecular Overview

Corticotropin-Releasing Factor exerts its effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells, primarily the corticotrophs of the anterior pituitary. There are two main types of CRF receptors, CRF1 and CRF2, which exhibit distinct tissue distributions and ligand affinities.

Upon binding of CRF to the CRF1 receptor, a conformational change is induced, leading to the activation of the associated Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the synthesis and release of ACTH.

dot digraph "CRF_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, label="CRF Receptor Signaling Pathway", labelloc=t, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [color="#5F6368", arrowhead=normal];

CRF [label="Corticotropin-Releasing\nFactor (CRF)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CRF1R [label="CRF1 Receptor\n(GPCR)", style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; G_Protein [label="Gs Protein", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase"]; ATP [label="ATP", shape=plaintext]; cAMP [label="cAMP", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PKA [label="Protein Kinase A\n(PKA)"]; Phosphorylation [label="Phosphorylation of\nDownstream Targets"]; ACTH_Release [label="Synthesis and Release\nof ACTH", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];

CRF -> CRF1R [label="Binds to"]; CRF1R -> G_Protein [label="Activates"]; G_Protein -> AC [label="Stimulates"]; ATP -> cAMP [style=dashed, arrowhead=none]; AC -> cAMP [label="Converts"]; cAMP -> PKA [label="Activates"]; PKA -> Phosphorylation [label="Catalyzes"]; Phosphorylation -> ACTH_Release [label="Leads to"]; } Caption: A simplified diagram of the CRF1 receptor signaling cascade leading to ACTH release.

From Ovine to Human CRF: The Journey Continues

Following the groundbreaking discovery of oCRF, attention turned to identifying the human form of the peptide. The knowledge gained from the ovine studies, including the amino acid sequence and the development of specific antibodies, greatly facilitated this process. Human CRF (hCRF) was subsequently purified and sequenced, revealing a high degree of homology with oCRF, with only seven amino acid differences. This conservation of structure across species highlighted the fundamental importance of CRF in the stress response. The availability of synthetic hCRF has been instrumental in clinical research and in the development of diagnostic tools and potential therapeutic agents targeting the CRF system.

Conclusion and Future Directions

The discovery of Corticotropin-Releasing Factor was a landmark achievement in neuroendocrinology, providing the molecular basis for the brain's control over the adrenal stress response. The meticulous experimental work that led to its isolation and characterization laid the foundation for decades of research into the multifaceted roles of CRF in health and disease. Today, the CRF system continues to be a major focus of investigation for the development of novel therapeutics for a range of disorders, including anxiety, depression, irritable bowel syndrome, and other stress-related conditions. The legacy of the early pioneers in this field serves as a testament to the power of persistent and rigorous scientific inquiry.

References

- 1. Minireview: CRF and Wylie Vale: A Story of 41 Amino Acids and a Texan with Grit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From Bioinactive ACTH to ACTH Antagonist: The Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnei-it.com [pnei-it.com]

- 4. Corticotropin-releasing factor (CRF)--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Primary structure of corticotropin-releasing factor from ovine hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological properties of ovine corticotropin-releasing factor (CRF) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Human Corticotropin-Releasing Factor (CRF) Gene Expression and Regulation

Audience: Researchers, scientists, and drug development professionals

Introduction

Corticotropin-releasing factor (CRF), also known as corticotropin-releasing hormone (CRH), is a 41-amino acid neuropeptide that plays a central role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and the physiological response to stress.[1] Encoded by the CRH gene, this peptide is the principal neuroregulator that stimulates the synthesis and secretion of adrenocorticotropic hormone (ACTH) from the anterior pituitary.[2] The dysregulation of CRH gene expression is implicated in the pathophysiology of numerous stress-related disorders, including anxiety, depression, and inflammatory diseases, making it a critical target for therapeutic intervention.[3]

This technical guide provides a comprehensive overview of the molecular mechanisms governing human CRH gene expression and its regulation. It details the key signaling pathways, presents quantitative data on the effects of various regulators, and outlines detailed protocols for the experimental analysis of CRH gene activity.

Molecular Architecture of the Human CRH Gene

The human CRH gene is a single-copy gene located on chromosome 8q13.[1] It consists of two exons separated by a single intron. The entire coding sequence for the 196-amino acid preprohormone is contained within the second exon.[3] The promoter and 5'-flanking region of the CRH gene contain several critical cis-regulatory elements that are binding sites for transcription factors, mediating the influence of various signaling pathways on gene transcription.

Key Regulatory Elements in the Human CRH Promoter:

-

cAMP Response Element (CRE): A consensus CRE sequence (TGACGTCA) is located in the proximal promoter region. This element is crucial for the induction of CRH gene expression by the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway.[4]

-

Negative Glucocorticoid Response Element (nGRE): The CRH promoter contains a composite negative glucocorticoid response element (nGRE) that mediates the repressive effects of glucocorticoids. This element allows for the negative feedback inhibition of CRH expression by cortisol, a key mechanism for maintaining homeostasis of the HPA axis.

-

Other Transcription Factor Binding Sites: The promoter region also contains binding sites for other transcription factors, such as Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB), which are involved in the response to various stimuli, including cytokines and stress.[5][6]

Major Signaling Pathways Regulating CRH Gene Expression

The transcription of the CRH gene is tightly controlled by a complex interplay of signaling pathways that integrate various internal and external stimuli. The two most well-characterized pathways are the cAMP/Protein Kinase A (PKA) pathway, which is stimulatory, and the Glucocorticoid Receptor (GR) pathway, which is primarily inhibitory in the hypothalamus.

The cAMP/Protein Kinase A (PKA) Signaling Pathway (Stimulatory)

Activation of the cAMP/PKA pathway is the primary mechanism for inducing CRH gene expression in response to a variety of neurotransmitters and neuropeptides.

-

Mechanism of Action:

-

Stimulatory signals, such as those from norepinephrine (B1679862) or pituitary adenylate cyclase-activating polypeptide (PACAP), bind to G-protein coupled receptors (GPCRs) on the surface of CRF-producing neurons.

-

This activates the Gsα subunit of the G-protein, which in turn stimulates adenylyl cyclase.

-

Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from the catalytic subunits.

-

The active PKA catalytic subunits translocate to the nucleus.

-

In the nucleus, PKA phosphorylates the cAMP Response Element-Binding Protein (CREB) at Serine 133.

-

Phosphorylated CREB (pCREB) recruits the transcriptional co-activators CREB-Binding Protein (CBP) and p300.

-

This complex binds to the CRE in the CRH gene promoter, leading to the recruitment of the basal transcription machinery and initiation of transcription.[7][8]

-

The Glucocorticoid Receptor (GR) Signaling Pathway (Inhibitory)

Glucocorticoids, the end-products of the HPA axis, exert negative feedback by repressing CRH gene transcription in the hypothalamus. This regulation is tissue-specific, as glucocorticoids can stimulate CRH expression in the placenta.[9]

-

Mechanism of Action (Hypothalamic Inhibition):

-

Glucocorticoids (e.g., cortisol) are lipophilic and diffuse across the cell membrane into the cytoplasm.

-

In the cytoplasm, they bind to the Glucocorticoid Receptor (GR), which is part of a multiprotein complex including heat shock proteins (HSPs).

-

Ligand binding induces a conformational change in the GR, causing it to dissociate from the HSP complex.

-

The activated GR-ligand complex translocates to the nucleus.

-

The GR homodimer binds to the negative Glucocorticoid Response Element (nGRE) in the CRH gene promoter.

-

Binding of the GR to the nGRE interferes with the binding or activity of transcriptional activators, such as pCREB, and recruits co-repressors, thereby inhibiting the transcription of the CRH gene.[10][11]

-

Quantitative Analysis of CRH Gene Expression

The following tables summarize quantitative data from various studies on the regulation of CRH gene expression.

Table 1: Effect of cAMP/PKA Pathway Activators on CRH Promoter Activity

| Compound | Concentration | Cell Type | Fold Change (vs. Control) | Duration | Reference |

| Forskolin | 10 µM | BE(2)C (Human Neuroblastoma) | ~8-fold increase | 5 hours | [12] |

| Forskolin | 10 µM | BE(2)C (Human Neuroblastoma) | Peak at ~10-fold increase | 3-6 hours | [12] |

| 8-Br-cAMP | 5 mM | BE(2)C (Human Neuroblastoma) | ~7-fold increase | 5 hours | [12] |

Table 2: Effect of Glucocorticoids on CRH mRNA Expression

| Compound | Concentration | Cell Type/System | % Change (vs. Control) | Duration | Reference |

| Dexamethasone (B1670325) | 10⁻⁹ M | AtT-20 (Mouse Pituitary) | ~50% decrease (half-maximal) | 24-96 hours | [5] |

| Dexamethasone | 10⁻⁸ M | Human Placental Explants | No significant change | 7 hours | [13] |

| Dexamethasone | - | Rat PVN (in vivo implant) | Total inhibition | - | [14] |

Table 3: Effect of Cytokines on CRH Gene Expression

| Cytokine | Concentration | Cell Type/System | Fold Change/Effect | Duration | Reference |

| IL-6 | 0.2 µg (ICV) | Rat PVN (in vivo) | No direct activation | 1-3 hours | [15] |

| TNF-α | 1-100 ng/mL | Mouse Cardiomyocytes | No direct alteration of CRHR2 mRNA | - | [14] |

Note: Quantitative data on the direct effects of cytokines on human CRH gene expression is limited in the reviewed literature. Many studies focus on downstream effects or related receptors.

Experimental Protocols for Studying CRH Gene Expression

This section provides detailed methodologies for key experiments used to investigate the expression and regulation of the CRH gene.

Quantitative Real-Time PCR (RT-qPCR) for CRH mRNA Quantification

RT-qPCR is a sensitive method to measure the abundance of specific mRNA transcripts.

-

Protocol:

-

RNA Isolation: Extract total RNA from cultured cells or tissue samples using a reagent like TRIzol or a column-based kit (e.g., RNeasy Kit, Qiagen), following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA, which could lead to false-positive results.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV, Thermo Fisher Scientific) with oligo(dT) or random hexamer primers.

-

qPCR Primer Design: Design primers for the human CRH gene (NCBI Gene ID: 1392). Primers should ideally span an exon-exon junction to prevent amplification of any residual genomic DNA.

-

Example CRH Primer Design (Guideline):

-

Forward Primer: Target a sequence in Exon 1.

-

Reverse Primer: Target a sequence in Exon 2.

-

Amplicon Size: 70-150 bp.

-

Note: As specific validated primer sequences can vary between labs and assays, it is crucial to validate primer efficiency and specificity through melt curve analysis and standard curves.

-

-

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix. A typical reaction includes:

-

SYBR Green Master Mix (2X)

-

Forward Primer (10 µM)

-

Reverse Primer (10 µM)

-

cDNA template

-

Nuclease-free water

-

-

Thermal Cycling: Perform the reaction on a real-time PCR instrument with a standard cycling protocol:

-

Initial denaturation (e.g., 95°C for 10 min)

-

40 cycles of:

-

Denaturation (95°C for 15 sec)

-

Annealing/Extension (60°C for 1 min)

-

-

Melt curve analysis

-

-

Data Analysis: Determine the cycle threshold (Ct) values for CRH and a stable reference gene (e.g., GAPDH, ACTB). Calculate the relative fold change in gene expression using the comparative Ct (ΔΔCt) method.

-

Luciferase Reporter Assay for Promoter Activity

This assay measures the transcriptional activity of the CRH promoter in response to various stimuli.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. An integrated map of corticotropin-releasing hormone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. static.fishersci.eu [static.fishersci.eu]

- 4. Chromatin immunoprecipitation assays revealed CREB and serine 133 phospho-CREB binding to the CART gene proximal promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expression and dexamethasone regulation of the human corticotropin-releasing hormone gene in a mouse anterior pituitary cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. corticotropin-releasing hormone signaling pathwayRat Genome Database [rgd.mcw.edu]

- 7. cusabio.com [cusabio.com]

- 8. news-medical.net [news-medical.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The effect of dexamethasone on CRH and prostanoid production from human term placenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. digitalcommons.linfield.edu [digitalcommons.linfield.edu]

- 15. origene.com [origene.com]

An In-depth Technical Guide to Human Corticotropin-Releasing Factor (CRF): Peptide Structure, Function, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corticotropin-Releasing Factor (CRF), a 41-amino acid neuropeptide, is the principal orchestrator of the endocrine, autonomic, and behavioral responses to stress. Primarily synthesized in the paraventricular nucleus of the hypothalamus, CRF initiates the hypothalamic-pituitary-adrenal (HPA) axis cascade, leading to the secretion of glucocorticoids. Beyond its central role in stress physiology, CRF and its receptors are implicated in a wide array of physiological processes and are linked to the pathophysiology of several disorders, including anxiety, depression, and inflammatory conditions. This technical guide provides a comprehensive overview of the structure of human CRF, its multifaceted functions, the intricate signaling pathways it governs, and the key experimental methodologies employed in its study. This document is intended to serve as a detailed resource for researchers and professionals involved in the study of CRF and the development of therapeutics targeting its pathways.

Corticotropin-Releasing Factor (CRF) Peptide Structure

Human Corticotropin-Releasing Factor (CRF) is a 41-amino acid peptide with a C-terminal amidation, a feature crucial for its biological activity. The primary sequence of human CRF is identical to that of rat CRF.[1]

Primary Amino Acid Sequence: Ser-Glu-Glu-Pro-Pro-Ile-Ser-Leu-Asp-Leu-Thr-Phe-His-Leu-Leu-Arg-Glu-Val-Leu-Glu-Met-Ala-Arg-Ala-Glu-Gln-Leu-Ala-Gln-Gln-Ala-His-Ser-Asn-Arg-Lys-Leu-Met-Glu-Ile-Ile-NH₂

Table 1: Physicochemical Properties of Human CRF

| Property | Value |

| Amino Acid Residues | 41 |

| Molecular Formula | C₂₀₈H₃₄₄N₆₀O₆₃S₂ |

| Molecular Weight | 4757.45 Da |

| Isoelectric Point (pI) | |

| Extinction Coefficient | |

| Half-life |

Note: Specific values for pI, extinction coefficient, and half-life can vary based on experimental conditions and are subject to further research.

Secondary and Tertiary Structure: In its receptor-bound state, human CRF adopts a continuous α-helical conformation.[2] This helical structure is critical for its interaction with the extracellular domain of its receptors. The binding of CRF induces conformational changes in the receptor, initiating downstream signaling cascades.[2]

Biological Functions of Corticotropin-Releasing Factor

The biological activities of CRF are extensive and are mediated through its interaction with two high-affinity G-protein coupled receptors: CRF receptor type 1 (CRF₁R) and CRF receptor type 2 (CRF₂R).

Hypothalamic-Pituitary-Adrenal (HPA) Axis Regulation

The most well-characterized function of CRF is the initiation of the HPA axis in response to stress.[2][3][4][5]

-

CRF Release: In response to physical or psychological stressors, CRF is synthesized and released from the paraventricular nucleus (PVN) of the hypothalamus into the hypophyseal portal system.[2][5]

-

ACTH Stimulation: CRF travels to the anterior pituitary gland, where it binds to CRF₁R on corticotroph cells, stimulating the synthesis and secretion of adrenocorticotropic hormone (ACTH).[2][3][4]

-

Cortisol Production: ACTH is then released into the systemic circulation and acts on the adrenal cortex to stimulate the synthesis and release of glucocorticoids, primarily cortisol in humans.[1][5]

-

Negative Feedback: Cortisol, in turn, exerts negative feedback on the hypothalamus and pituitary to suppress further CRF and ACTH release, thus regulating the stress response.[3]

Extra-Hypothalamic Functions

CRF is also widely distributed in extra-hypothalamic brain regions where it functions as a neuromodulator, influencing a variety of behaviors and physiological processes.[3]

-

Anxiety and Depression: Overactivity of the CRF system is strongly implicated in the pathophysiology of anxiety and depressive disorders.[6][7][8] Elevated CRF levels in the brain are associated with anxiogenic-like behaviors.[6]

-

Appetite and Metabolism: CRF has a significant impact on energy balance. It generally acts as an anorexigenic peptide, suppressing food intake and promoting weight loss.[9][10][11] These effects are thought to be mediated through both central and peripheral pathways.

-

Autonomic Nervous System: CRF modulates the activity of the autonomic nervous system, leading to increased sympathetic outflow and a decrease in parasympathetic tone, characteristic of the "fight-or-flight" response.

-

Inflammation and Immune Response: CRF has a dual role in modulating the immune system. Centrally, it can be immunosuppressive through the activation of the HPA axis and release of glucocorticoids. Peripherally, CRF can exhibit pro-inflammatory effects.[12]

CRF Receptor Signaling Pathways

CRF exerts its cellular effects by binding to and activating its two receptor subtypes, CRF₁R and CRF₂R, which belong to the class B family of G-protein coupled receptors (GPCRs). While both receptors primarily couple to the Gαs protein and activate the adenylyl cyclase pathway, they can also engage other G-proteins and downstream signaling cascades in a cell-type-specific manner.

Gαs-Adenylyl Cyclase-PKA Pathway

This is the canonical signaling pathway for both CRF₁R and CRF₂R.

-

Receptor Activation: Binding of CRF to its receptor induces a conformational change, leading to the activation of the associated heterotrimeric G-protein.

-

Gαs Activation: The Gαs subunit dissociates from the Gβγ dimer and exchanges GDP for GTP.

-

Adenylyl Cyclase Activation: Activated Gαs stimulates the membrane-bound enzyme adenylyl cyclase (AC).

-

cAMP Production: AC catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

-

PKA Activation: cAMP acts as a second messenger and activates Protein Kinase A (PKA).

-

Downstream Effects: PKA phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.

Alternative Signaling Pathways

CRF receptors can also couple to other G-proteins, leading to the activation of alternative signaling cascades.

-

Phospholipase C (PLC) Pathway: In some cell types, CRF receptors can couple to Gαq/11, activating PLC. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: CRF receptors can also activate the MAPK/ERK (extracellular signal-regulated kinase) pathway. This can occur through various mechanisms, including PKA-dependent pathways, PKC-dependent pathways, and through the transactivation of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).

Caption: Overview of major CRF receptor signaling pathways.

Experimental Protocols

A variety of experimental techniques are employed to study the structure, function, and signaling of CRF.

Quantification of CRF

-

Radioimmunoassay (RIA): A highly sensitive and specific method for quantifying CRF levels in biological samples such as plasma, cerebrospinal fluid, and tissue extracts.[2][7][13]

-

Principle: Competitive binding between a known amount of radiolabeled CRF (tracer) and unlabeled CRF in the sample for a limited number of CRF-specific antibody binding sites. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled CRF in the sample.

-

General Protocol:

-

Incubate samples or standards with a specific anti-CRF antibody and a fixed amount of radiolabeled CRF.

-

Separate antibody-bound CRF from free CRF (e.g., using a secondary antibody and precipitation).

-

Measure the radioactivity of the antibody-bound fraction using a gamma counter.

-

Generate a standard curve using known concentrations of unlabeled CRF to determine the concentration in the samples.

-

-

-

Enzyme-Linked Immunosorbent Assay (ELISA): A non-radioactive alternative to RIA for CRF quantification.

-

Principle: A competitive ELISA format is typically used. CRF in the sample competes with a known amount of enzyme-labeled CRF for binding to a limited number of anti-CRF antibodies coated on a microplate.

-

General Protocol:

-

Add samples or standards and enzyme-conjugated CRF to wells of an anti-CRF antibody-coated microplate.

-

Incubate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add a substrate for the enzyme, which generates a colored product.

-

Measure the absorbance of the color, which is inversely proportional to the amount of CRF in the sample.

-

-

Caption: General workflow for a Corticotropin-Releasing Factor Radioimmunoassay (RIA).

Receptor Binding Assays

These assays are used to characterize the binding of ligands (agonists and antagonists) to CRF receptors.

-

Radioligand Binding Assay:

-

Principle: Measures the direct binding of a radiolabeled ligand to receptors in a cell membrane preparation or tissue homogenate.

-

General Protocol:

-

Incubate cell membranes expressing the CRF receptor of interest with a radiolabeled CRF analog.

-

For competition assays, include varying concentrations of an unlabeled test compound.

-

Separate membrane-bound radioactivity from free radioactivity by rapid filtration.

-

Quantify the radioactivity on the filters.

-

Analyze the data to determine binding affinity (Kd) and receptor density (Bmax) for saturation assays, or the inhibitory constant (Ki) for competition assays.

-

-

Cell-Based Functional Assays

These assays measure the downstream signaling events following CRF receptor activation in cultured cells.

-

cAMP Measurement:

-

Principle: Quantifies the production of cAMP in response to CRF receptor stimulation.

-

Methods: Commonly used methods include competitive immunoassays (e.g., ELISA) or assays based on fluorescence resonance energy transfer (FRET) biosensors.

-

-

Calcium Flux Assays:

-

Principle: Measures changes in intracellular calcium concentration using fluorescent calcium indicators.

-

General Protocol:

-

Load cells expressing the CRF receptor with a calcium-sensitive fluorescent dye.

-

Stimulate the cells with CRF or a test compound.

-

Monitor the change in fluorescence over time using a fluorescence plate reader or microscope.

-

-

In Vivo Studies

-

CRF Stimulation Test: Used to assess the integrity of the HPA axis.

-

Procedure: A synthetic CRF analog is administered intravenously, and blood samples are collected at timed intervals to measure ACTH and cortisol levels.

-

Interpretation: The pattern of ACTH and cortisol response can help differentiate between different causes of adrenal insufficiency or Cushing's syndrome.

-

-

Immunohistochemistry (IHC) and Immunofluorescence (IF): Used to visualize the anatomical distribution of CRF and its receptors in tissue sections.

-

Principle: Utilizes specific antibodies to detect the protein of interest in situ.

-

General Protocol:

-

Fix and section the tissue of interest.

-

Incubate the sections with a primary antibody specific for CRF or a CRF receptor.

-

Incubate with a labeled secondary antibody that binds to the primary antibody.

-

Visualize the signal using microscopy.

-

-

Quantitative Data Summary

Table 2: Binding Affinities of Selected Ligands for Human CRF Receptors

| Ligand | Receptor | Binding Affinity (Ki, nM) |

| Human/Rat CRF | CRF₁R | ~1-10 |

| CRF₂R | ~10-100 | |

| Urocortin 1 | CRF₁R | ~0.1-1 |

| CRF₂R | ~1-10 | |

| Urocortin 2 | CRF₁R | >1000 |

| CRF₂R | ~1-10 | |

| Urocortin 3 | CRF₁R | >1000 |

| CRF₂R | ~1-10 | |

| Astressin | CRF₁R | ~1-10 |

| CRF₂R | ~1-10 | |

| Antalarmin | CRF₁R | ~1-5 |

| CRF₂R | >1000 |

Note: Binding affinities can vary depending on the assay conditions and cell type used.

Table 3: Circulating Concentrations of CRF

| Condition | Plasma CRF Concentration (pg/mL) |

| Normal, non-pregnant adult | < 20 |

| Third trimester of pregnancy | Markedly elevated |

| Cushing's Disease (pituitary origin) | Normal to slightly elevated |

| Ectopic ACTH syndrome | Often elevated |

| Addison's Disease (primary adrenal insufficiency) | Elevated |

Note: These are general reference ranges and can vary between laboratories.

Conclusion

Human Corticotropin-Releasing Factor is a pivotal neuropeptide with a well-established role in the stress response and a growing list of extra-hypothalamic functions. The intricate signaling pathways initiated by CRF through its two receptor subtypes offer multiple points for therapeutic intervention in a range of stress-related disorders. A thorough understanding of its structure, function, and the methodologies used for its investigation is essential for advancing research and drug development in this field. This technical guide provides a foundational resource for professionals dedicated to unraveling the complexities of the CRF system and harnessing its therapeutic potential.

References

- 1. innoprot.com [innoprot.com]

- 2. A specific radioimmunoassay for corticotropin releasing factor (CRF) using synthetic ovine CRF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hi-Affi™ In Vitro Cell based CRF Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 4. Immunohistochemical visualization of corticotropin-releasing factor type 1 (CRF1) receptors in monkey brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Radioimmunoassay of corticotropin-releasing hormone: methodology and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and use of a high-throughput screen to identify novel modulators of the corticotropin releasing factor binding protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Corticotropin releasing factor (CRF): diagnostic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 11. researchgate.net [researchgate.net]

- 12. Immunohistochemical visualization of corticotropin‐releasing factor type 1 (CRF<sub>1</sub>) receptors in monkey brain [ouci.dntb.gov.ua]

- 13. Radioimmunoassay - Creative BioMart [creativebiomart.net]

The Role of Corticotropin-Releasing Factor in the Regulation of the Hypothalamic-Pituitary-Adrenal Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hypothalamic-Pituitary-Adrenal (HPA) axis is a cornerstone of the neuroendocrine system, orchestrating the body's response to stress. At the apex of this critical regulatory cascade lies Corticotropin-Releasing Factor (CRF), a 41-amino acid neuropeptide that serves as the principal initiator of the stress response.[1][2][3] Synthesized and released by neurosecretory cells in the paraventricular nucleus (PVN) of the hypothalamus, CRF's primary function is to stimulate the synthesis and secretion of adrenocorticotropic hormone (ACTH) from the anterior pituitary.[1][4][5] This guide provides an in-depth technical overview of the pivotal role of human CRF in HPA axis regulation, detailing its molecular mechanisms, quantitative parameters, and the experimental methodologies used in its study.

The HPA Axis Cascade: A CRF-Initiated Pathway

In response to physical or psychological stress, CRF is released from the median eminence of the hypothalamus into the hypophyseal portal system.[1][6] This specialized vascular network transports CRF directly to the anterior pituitary gland, where it binds to its primary receptor, the Corticotropin-Releasing Factor Receptor 1 (CRF1), on the surface of corticotroph cells.[4][7] This binding event is the critical trigger for the synthesis of proopiomelanocortin (POMC) and its subsequent cleavage to produce ACTH and other peptides, such as β-endorphin.[1][4]

Circulating ACTH then travels to the adrenal cortex, stimulating the synthesis and release of glucocorticoids—primarily cortisol in humans.[2][6][8] Cortisol mediates a wide array of physiological responses to stress, including metabolic adjustments and immune system modulation.[6] The HPA axis is tightly regulated by a negative feedback loop, wherein elevated cortisol levels inhibit the production and release of both CRF from the hypothalamus and ACTH from the pituitary, thus ensuring a return to homeostasis.[9][10]

// Nodes Stress [label="Stress Stimuli\n(Physical, Psychological)", fillcolor="#FFFFFF", shape=ellipse]; Hypothalamus [label="Hypothalamus\n(Paraventricular Nucleus)", fillcolor="#FFFFFF"]; AnteriorPituitary [label="Anterior Pituitary\n(Corticotrophs)", fillcolor="#FFFFFF"]; AdrenalCortex [label="Adrenal Cortex", fillcolor="#FFFFFF"]; Cortisol [label="Cortisol", fillcolor="#FFFFFF", shape=ellipse]; TargetTissues [label="Target Tissues\n(Metabolic, Immune Response)", fillcolor="#FFFFFF"];

// Edges Stress -> Hypothalamus [color="#34A853", label="+"]; Hypothalamus -> AnteriorPituitary [label="CRF\n(+)", color="#4285F4"]; AnteriorPituitary -> AdrenalCortex [label="ACTH\n(+)", color="#4285F4"]; AdrenalCortex -> Cortisol [color="#4285F4"]; Cortisol -> TargetTissues;

// Negative Feedback Cortisol -> Hypothalamus [label="Negative Feedback\n(-)", color="#EA4335", style=dashed, constraint=false]; Cortisol -> AnteriorPituitary [label="-\n ", color="#EA4335", style=dashed, constraint=false]; }

Caption: The Hypothalamic-Pituitary-Adrenal (HPA) Axis Regulation.

Molecular Mechanism: CRF1 Receptor Signaling

The biological actions of CRF in the pituitary are mediated through the CRF1 receptor, a Class B G-protein coupled receptor (GPCR).[7][11] Upon CRF binding, the CRF1 receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. This initiates a cascade of intracellular signaling events.

-

Adenylyl Cyclase Activation : The activated alpha subunit of the Gs protein (Gαs) stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[7][12]

-

Protein Kinase A (PKA) Activation : The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[5][12]

-

Gene Transcription and Hormone Synthesis : PKA phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein). This phosphorylation enhances the transcription of the POMC gene, leading to increased synthesis of ACTH.[4]

-

ACTH Secretion : In addition to stimulating synthesis, the signaling cascade also promotes the release of stored ACTH from secretory granules into the bloodstream.

While the Gs/cAMP/PKA pathway is the primary signaling route, evidence suggests that CRF1 receptors can also couple to other G-proteins to activate alternative pathways, such as the phospholipase C (PLC)/protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) cascades, in different cellular contexts.[12][13]

// Edges CRF -> CRF1R [label="Binding"]; CRF1R -> Gs [label="Activation"]; Gs -> AC [label="Stimulation"]; AC -> cAMP [label="Converts"]; ATP -> AC [style=dashed]; cAMP -> PKA; PKA -> PKA_active; PKA_active -> CREB [label="Phosphorylation"]; CREB -> pCREB; pCREB -> POMC_gene [label="Binds to CRE"]; POMC_gene -> POMC_mRNA [label="Transcription"]; PKA_active -> ACTH_vesicle [label="Promotes\nExocytosis"]; ACTH_vesicle -> ACTH_release [label="ACTH Release"];

ACTH_release [shape=plaintext, label="ACTH Secretion"]; }

Caption: CRF Signaling Pathway in Anterior Pituitary Corticotrophs.

Quantitative Data Summary

The precise regulation of the HPA axis is dependent on the specific biochemical and pharmacokinetic properties of its components. The following tables summarize key quantitative data for human CRF.

| Parameter | Value | Species/Context | Reference |

| CRF Receptor 1 (CRF1R) Binding Affinity (Kd) | ~0.51 - 0.76 nM | Rat Anterior Pituitary / Brain Cells | [14][15] |

| ~1 pM (for high-affinity antibody) | Mouse (antibody study) | [16] | |

| CRF Concentration in Hypophyseal Portal Blood | ~104.9 pM (basal) | Rat | [17] |

| 5 - 90 pg/mL (basal) | Sheep | [18] | |

| Plasma Half-Life (t½) | Fast component: 11.6 ± 1.5 min | Human | [19] |

| Slow component: 73 ± 8 min | Human | [19] | |

| Fast component: 17.1 ± 2.44 min | Cynomolgus Monkey | [20] | |

| Slow component: 198 ± 5.3 min | Cynomolgus Monkey | [20] | |

| Effect on ACTH Release | 4-fold increase in plasma ACTH 15 min post-injection | Rat | [21] |

| Potentiated by epinephrine (B1671497) and norepinephrine | Rat pituitary cell culture | [22] |

Key Experimental Protocols

The study of CRF and its role in the HPA axis employs a variety of sophisticated experimental techniques. Below are outlines of common protocols.

Radioimmunoassay (RIA) for CRF, ACTH, and Cortisol

Objective: To quantify the concentration of CRF, ACTH, or cortisol in biological samples (e.g., plasma, cerebrospinal fluid, or culture media).

Principle: This is a competitive binding assay. A known quantity of radioactively labeled hormone (e.g., ¹²⁵I-cortisol) competes with the unlabeled hormone in the sample for a limited number of specific antibody binding sites. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of unlabeled hormone in the sample.[23]

Methodology:

-

Sample Preparation: Collect blood samples in appropriate tubes (e.g., containing EDTA for plasma) and centrifuge to separate plasma or serum. For cortisol, saliva or urine can also be used.[23]

-

Assay Setup:

-

Pipette standards, controls, and unknown samples into antibody-coated tubes or wells.

-

Add a fixed amount of radiolabeled hormone (tracer) to each tube.

-

Add a specific primary antibody (if not already coated on the tube).

-

-

Incubation: Incubate the mixture for a specified time (e.g., 45 minutes at 37°C) to allow for competitive binding to reach equilibrium.[23]

-

Separation: Separate the antibody-bound hormone from the free (unbound) hormone. This can be achieved by decanting or aspirating the supernatant after centrifugation if using coated tubes, or by using a secondary antibody to precipitate the primary antibody complex.

-

Counting: Measure the radioactivity of the bound fraction using a gamma counter.

-

Data Analysis: Construct a standard curve by plotting the percentage of bound tracer against the known concentrations of the standards. Determine the concentration of the hormone in the unknown samples by interpolating their bound percentage from the standard curve.

In Vitro Pituitary Cell Culture and Stimulation Assay

Objective: To directly assess the effect of CRF and other secretagogues on ACTH secretion from pituitary corticotrophs.

Methodology:

-

Cell Isolation:

-

Euthanize laboratory animals (typically rats or mice) and aseptically remove the anterior pituitary glands.

-

Mechanically and enzymatically dissociate the tissue (e.g., using trypsin or collagenase) to obtain a single-cell suspension.

-

-

Cell Culture:

-

Plate the dissociated cells in culture dishes with appropriate culture medium (e.g., DMEM) supplemented with serum and antibiotics.

-

Allow cells to adhere and recover for 24-72 hours.

-

-

Stimulation Experiment:

-

Wash the cells with serum-free medium.

-

Add fresh medium containing various concentrations of CRF or other test substances (e.g., vasopressin, catecholamines).[22] Include a negative control (vehicle only).

-

Incubate for a defined period (e.g., 2-4 hours).

-

-

Sample Collection: Collect the culture medium from each well.

-

Analysis: Quantify the concentration of ACTH in the collected medium using a sensitive immunoassay, such as RIA or ELISA.

-

Data Interpretation: Compare the amount of ACTH secreted by CRF-stimulated cells to that of control cells to determine the dose-response relationship.

// Nodes Start [label="Start: Remove\nAnterior Pituitary", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Dissociation [label="Enzymatic & Mechanical\nDissociation"]; Plating [label="Plate Cells in\nCulture Dishes"]; Incubation [label="Incubate 24-72h\n(Adherence)"]; Wash [label="Wash with\nSerum-Free Medium"]; Stimulation [label="Add CRF / Test Substance\n(Incubate 2-4h)"]; Collection [label="Collect Culture Medium"]; Analysis [label="Quantify ACTH\n(e.g., RIA / ELISA)"]; End [label="End: Analyze\nDose-Response", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Dissociation; Dissociation -> Plating; Plating -> Incubation; Incubation -> Wash; Wash -> Stimulation; Stimulation -> Collection; Collection -> Analysis; Analysis -> End; }

Caption: Workflow for an In Vitro Pituitary Cell Stimulation Assay.

Conclusion and Future Directions

Corticotropin-releasing factor is unequivocally the master regulator at the apex of the HPA axis. Its discovery and characterization have been fundamental to our understanding of the neuroendocrine response to stress. The intricate signaling pathways it initiates in pituitary corticotrophs and the tight feedback loops that control its release highlight a system of remarkable precision and complexity.

For drug development professionals, the CRF system, particularly the CRF1 receptor, remains a target of significant interest for therapeutic intervention in stress-related disorders, including anxiety, depression, and irritable bowel syndrome.[11] A deep understanding of the quantitative and mechanistic details outlined in this guide is essential for the rational design of novel antagonists and modulators. Future research will likely focus on the cell-specific signaling of CRF receptors, the role of CRF-binding proteins in modulating CRF bioavailability, and the crosstalk between the CRF system and other neurotransmitter pathways.

References

- 1. Corticotropin-releasing hormone - Wikipedia [en.wikipedia.org]

- 2. On the role of the corticotropin-releasing hormone signalling system in the aetiology of inflammatory skin disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Corticotropin-releasing factor (CRF)--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role and action in the pituitary corticotroph of corticotropin-releasing factor (CRF) in the hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hypothalamic Regulation of Corticotropin-Releasing Factor under Stress and Stress Resilience - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Corticotropin-Releasing Hormone-Binding Protein and Stress: From Invertebrates to Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Endocrinology and the brain: corticotropin-releasing hormone signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An integrated map of corticotropin-releasing hormone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Properties and regulation of high-affinity pituitary receptors for corticotropin-releasing factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization of corticotropin-releasing factor receptors in dissociated brain cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rupress.org [rupress.org]

- 17. Presence of corticotropin releasing factor-like immunoreactivity in hypophysial portal blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Secretion of corticotropin releasing factor (CRF) and vasopressin (AVP) into the hypophysial portal blood of conscious, unrestrained rams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Corticotropin-releasing factor: pharmacokinetics in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Metabolic clearance rate and plasma half-life of radioiodinated corticotropin releasing factor in a primate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effect of corticotropin-releasing factor on the release and synthesis of prolactin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Effect of angiotensin II, catecholamines and glucocorticoid on corticotropin releasing factor (CRF)-induced ACTH release in pituitary cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ibl-america.com [ibl-america.com]

The Role of Corticotropin-Releasing Factor in the Pathophysiology of Depression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the role of corticotropin-releasing factor (CRF) in the pathophysiology of major depressive disorder (MDD). A substantial body of evidence from preclinical and clinical research implicates the dysregulation of the CRF system as a critical component in the neurobiology of depression. This document synthesizes findings from human studies, including post-mortem brain analyses and clinical trials, to elucidate the mechanisms by which CRF contributes to the symptomatology of depression. We present quantitative data on the alterations of CRF and its receptors in depressed individuals, detail the experimental protocols used to generate these findings, and provide visual representations of the key signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel therapeutics targeting the CRF system for the treatment of depressive disorders.

Introduction: The CRF System and the Stress Response

Corticotropin-releasing factor (CRF) is a 41-amino acid neuropeptide that plays a central role in orchestrating the endocrine, autonomic, and behavioral responses to stress.[1] The CRF system is comprised of CRF, the related urocortins, and two main receptor subtypes: CRF receptor type 1 (CRF1) and CRF receptor type 2 (CRF2).[2][3] The primary function of CRF is to regulate the hypothalamic-pituitary-adrenal (HPA) axis, the body's main stress response system.[4] In response to stress, CRF is released from the paraventricular nucleus (PVN) of the hypothalamus and stimulates the anterior pituitary to secrete adrenocorticotropic hormone (ACTH), which in turn stimulates the adrenal cortex to release glucocorticoids like cortisol.[2]

Beyond its role in the HPA axis, CRF also acts as a neurotransmitter in extra-hypothalamic brain regions, including the amygdala, prefrontal cortex, and brainstem nuclei, which are critically involved in mood and anxiety regulation.[5] It is the hyperactivity of these central CRF circuits that is strongly implicated in the pathophysiology of major depressive disorder.[2][4]

Evidence for CRF System Dysregulation in Depression

A wealth of clinical evidence points towards a hyperactive CRF system in individuals with depression. This is supported by several lines of investigation, including the measurement of CRF levels in cerebrospinal fluid (CSF), plasma, and post-mortem brain tissue, as well as the examination of CRF receptor expression.

Elevated CRF Concentrations

Numerous studies have reported elevated concentrations of CRF in the CSF of patients with major depressive disorder compared to healthy controls.[2][4] This finding is one of the most consistent in the neurobiology of depression and suggests a state of central CRF hypersecretion.[2] Elevated plasma CRF levels have also been observed in depressed individuals.[5][6] Post-mortem studies have further corroborated these findings, revealing increased CRF peptide and mRNA levels in several brain regions of individuals who died by suicide and had a history of depression.[7][8]

Alterations in CRF Receptors

The chronic hypersecretion of CRF in depression is thought to lead to adaptive changes in its receptors. Post-mortem studies of suicide victims have shown a downregulation of CRF1 receptors in the frontal cortex, which is consistent with receptor internalization and degradation in response to excessive CRF levels.[5] In contrast, CRF2 receptor expression does not appear to be significantly altered.[5] These findings suggest that an overactive CRF/CRF1 receptor system is a key feature of depression.[7]

Quantitative Data on CRF System Alterations in Depression

The following tables summarize the quantitative findings from key studies investigating the CRF system in major depressive disorder.

Table 1: CRF Concentrations in Depressed Patients vs. Healthy Controls

| Sample Type | Patient Group | N | CRF Concentration (Mean ± SD/SEM) | Control Group | N | CRF Concentration (Mean ± SD/SEM) | % Change | Reference |

| CSF | Major Depression | 27 | Data not significantly different from controls | Healthy Controls | 25 | - | - | [1] |

| Plasma | Major Depression | 26 | Significantly higher than controls | Healthy Controls | 17 | - | - | [6] |

| Plasma | Dysthymia | 10 | Significantly higher than controls | Healthy Controls | 17 | - | - | [6] |

| Plasma | Severe Major Depression | 10 | Significantly higher than mild/moderate | Mild/Moderate MDD | 16 | - | - | [6] |

| Plasma | Major Depressive Disorder | - | 19.48 pg/mL (median) | Healthy Controls | - | 10.55 pg/mL (median) | +84.6% | [9] |

| Post-mortem Brain (Frontopolar Cortex) | Suicide Victims | - | 227.52 ± 30.25 pg/mg protein | Healthy Controls | - | 147.46 ± 16.89 pg/mg protein | +54.3% | [8] |

| Post-mortem Brain (Dorsomedial Prefrontal Cortex) | Suicide Victims | - | 199.88 ± 39.95 pg/mg protein | Healthy Controls | - | 117.91 ± 16.56 pg/mg protein | +69.5% | [8] |

| Post-mortem Brain (Locus Coeruleus) | Depressed Subjects | - | Increased concentrations | Non-depressed Subjects | - | - | - | [10] |

Table 2: CRF Receptor and Binding Protein Alterations in the Prefrontal Cortex of Teenage Suicide Subjects

| Component | Measurement | Teenage Suicide Subjects | Normal Control Subjects | % Change | p-value | Reference |

| CRF | Protein Expression | Significantly Increased | - | - | <0.05 | [7] |

| CRF | mRNA Expression | Significantly Increased | - | - | <0.05 | [7] |

| CRF-R1 | Protein Expression | Significantly Decreased | - | - | <0.05 | [7] |

| CRF-R1 | mRNA Expression | Significantly Decreased | - | - | <0.05 | [7] |

| CRF-R2 | Protein Expression | Significantly Decreased | - | - | <0.05 | [7] |

| CRF-BP | Protein Expression | Significantly Decreased | - | - | <0.05 | [7] |

| CRF-BP | mRNA Expression | Significantly Decreased | - | - | <0.05 | [7] |

Key Signaling Pathways

CRF exerts its effects by binding to CRF1 and CRF2 receptors, which are G-protein coupled receptors (GPCRs).[11] The activation of these receptors triggers intracellular signaling cascades that ultimately lead to changes in neuronal activity and gene expression.

CRF1 Receptor Signaling

The CRF1 receptor is predominantly coupled to the Gs alpha subunit (Gαs) of the heterotrimeric G-protein.[12] Ligand binding to the CRF1 receptor activates Gαs, which in turn stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP).[13][14] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).[15] The CRF1 receptor can also couple to Gq, leading to the activation of the phospholipase C (PLC) pathway, and to Gi, which inhibits adenylyl cyclase.[12][16]

Figure 1: Simplified CRF1 Receptor Signaling Pathway.

CRF2 Receptor Signaling and Downstream Effects on MAP Kinase Pathway

The CRF2 receptor also couples to Gs, leading to cAMP production.[3] Both CRF1 and CRF2 receptor activation can lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are part of the mitogen-activated protein kinase (MAPK) cascade.[16][17] The MAPK/ERK pathway is a crucial signaling route that regulates a wide array of cellular processes, including gene expression, proliferation, and differentiation.[15][18] The activation of this pathway by CRF receptors can have significant effects on neuronal function and plasticity.[19]

Figure 2: CRF Receptor Signaling to the MAPK/ERK Pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the CRF system in the context of depression.

Measurement of CRF in Human Samples

Principle: RIA is a competitive binding assay used to quantify the concentration of an antigen (in this case, CRF).[20][21] A known amount of radioactively labeled CRF (e.g., with Iodine-125) is mixed with a specific anti-CRF antibody and the patient's sample containing an unknown amount of unlabeled CRF.[22] The unlabeled CRF in the sample competes with the labeled CRF for binding to the antibody.[20] After separation of the antibody-bound and free CRF, the radioactivity of the bound fraction is measured.[21] The concentration of CRF in the sample is inversely proportional to the measured radioactivity and is determined by comparison to a standard curve.[21]

Brief Protocol:

-

Sample Collection and Preparation: CSF is typically collected via lumbar puncture, and plasma is obtained from centrifuged blood samples.[6] Samples may require extraction (e.g., using C18 columns) to concentrate the peptide and remove interfering substances.[6]

-

Assay Setup: A standard curve is prepared using known concentrations of unlabeled CRF. Patient samples, standards, and controls are incubated with a fixed amount of anti-CRF antibody and radioactively labeled CRF.

-

Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Separation: A precipitating reagent (e.g., a second antibody) is added to separate the antibody-bound CRF from the free CRF. The mixture is then centrifuged.

-

Counting: The supernatant is discarded, and the radioactivity of the pellet (containing the antibody-bound CRF) is measured using a gamma counter.

-

Data Analysis: A standard curve is plotted, and the CRF concentration in the patient samples is interpolated from this curve.[21]

Principle: ELISA is another common immunoassay for quantifying proteins. In a competitive ELISA for CRF, a microtiter plate is coated with an anti-CRF antibody. The patient sample is added along with a known amount of enzyme-labeled CRF. The unlabeled CRF in the sample competes with the enzyme-labeled CRF for binding to the antibody. After washing, a substrate for the enzyme is added, and the resulting color change is measured. The intensity of the color is inversely proportional to the amount of CRF in the sample.

CRF Receptor Binding Assays

Principle: This technique is used to visualize and quantify the distribution and density of CRF receptors in post-mortem brain tissue sections.[23][24] Brain sections are incubated with a radiolabeled ligand that binds specifically to CRF receptors (e.g., [¹²⁵I]sauvagine).[25] The sections are then exposed to a film or a phosphor imaging plate, which detects the radioactivity and creates an image of the receptor distribution.[26]

Brief Protocol:

-

Tissue Preparation: Post-mortem human brain tissue is rapidly frozen and sliced into thin sections (10-20 µm) using a cryostat.[24][26] The sections are then thaw-mounted onto microscope slides.

-

Incubation: The slide-mounted tissue sections are incubated with a solution containing the radiolabeled ligand. To determine non-specific binding, adjacent sections are incubated with the radioligand in the presence of a high concentration of an unlabeled CRF receptor antagonist.[26]

-

Washing: The sections are washed in buffer to remove any unbound radioligand.[23]

-

Drying and Exposure: The slides are dried and apposed to a radiation-sensitive film or a phosphor imaging plate.

-

Imaging and Quantification: The film or plate is developed or scanned to create an autoradiogram. The density of the signal in different brain regions is quantified using densitometry and compared to standards of known radioactivity. Specific binding is calculated by subtracting the non-specific binding from the total binding.[26]

Figure 3: Experimental Workflow for In Vitro Receptor Autoradiography.

Assessment of HPA Axis Function

Principle: The Dex/CRH test is a highly sensitive neuroendocrine challenge test used to assess the integrity of the HPA axis feedback system.[27][28] In healthy individuals, the administration of dexamethasone (B1670325), a synthetic glucocorticoid, suppresses the HPA axis, leading to low cortisol levels. A subsequent injection of CRH should not elicit a significant cortisol response. In many depressed patients, there is an impaired feedback inhibition of the HPA axis. Therefore, even after dexamethasone administration, they show an exaggerated cortisol and ACTH response to the CRH challenge.[29]

Brief Protocol:

-

Dexamethasone Administration: The patient is given an oral dose of 1.5 mg of dexamethasone in the late evening (e.g., 11:00 PM).[27][29]

-

Baseline Blood Sampling: The following afternoon (e.g., 3:00 PM), an intravenous catheter is inserted, and a baseline blood sample is drawn for cortisol and ACTH measurement.

-

CRH Administration: A bolus of 100 µg of human CRH is administered intravenously.[27][29]

-

Post-CRH Blood Sampling: Blood samples are collected at regular intervals (e.g., 15, 30, 45, and 60 minutes) after the CRH injection.[30]

-

Hormone Measurement: Plasma cortisol and ACTH concentrations in the collected samples are measured, typically by immunoassay.

-

Data Analysis: The peak cortisol and ACTH responses to CRH are determined and compared to established cut-off values to assess the degree of HPA axis dysregulation.

Therapeutic Implications: Targeting the CRF System

The compelling evidence for CRF system hyperactivity in depression has led to the development of CRF1 receptor antagonists as a novel class of antidepressants.[2] The rationale is that by blocking the anxiogenic and depressogenic effects of CRF at the CRF1 receptor, these compounds could alleviate the symptoms of depression, particularly those related to stress. While early clinical trials have shown mixed results, the CRF system remains a promising target for the development of new and more effective treatments for depression.[31] Further research is needed to identify patient populations that are most likely to benefit from CRF1 receptor antagonists and to optimize the therapeutic potential of this approach.

Conclusion

The dysregulation of the corticotropin-releasing factor system is a well-established and critical component of the pathophysiology of major depressive disorder. The evidence from human studies, including elevated CRF levels in CSF and post-mortem brain tissue and alterations in CRF receptor expression, strongly supports the hypothesis of a hyperactive central CRF system in depression. The experimental protocols detailed in this guide have been instrumental in elucidating the role of CRF in this debilitating illness. The continued investigation of the CRF system and the development of therapeutics that target this system hold significant promise for advancing the treatment of depression.

References

- 1. Cerebrospinal fluid corticotropin-releasing factor and perceived early-life stress in depressed patients and healthy control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Increased Depression-Like Behaviors in Corticotropin-Releasing Factor Receptor-2-Deficient Mice: Sexually Dichotomous Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Role of Corticotropin Releasing Factor in the Neuroimmune Mechanisms of Depression: Examination of Current Pharmaceutical and Herbal Therapies [frontiersin.org]

- 5. Evidence for the role of corticotropin-releasing factor in major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plasma corticotropin-releasing factor in depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Increased protein and mRNA expression of corticotropin-releasing factor (CRF), decreased CRF receptors and CRF binding protein in specific postmortem brain areas of teenage suicide subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jneurosci.org [jneurosci.org]

- 9. The changes in, and relationship between, plasma nitric oxide and corticotropin‐releasing hormone in patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Elevated concentrations of CRF in the locus coeruleus of depressed subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Khan Academy [khanacademy.org]

- 12. Evidence that corticotropin-releasing factor receptor type 1 couples to Gs- and Gi-proteins through different conformations of its J-domain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Different cAMP sources are critically involved in G protein–coupled receptor CRHR1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | New perspectives in signaling mediated by receptors coupled to stimulatory G protein: the emerging significance of cAMP efflux and extracellular cAMP-adenosine pathway. [frontiersin.org]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 19. bosterbio.com [bosterbio.com]

- 20. microbenotes.com [microbenotes.com]

- 21. medicallabnotes.com [medicallabnotes.com]

- 22. protocols.io [protocols.io]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Autoradiographic localization of CRF1 and CRF2 binding sites in adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Autoradiography [fz-juelich.de]

- 27. Dex/CRH test cortisol response in outpatients with major depression and matched healthy controls - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Assessment of the hypothalamic–pituitary–adrenal axis activity: glucocorticoid receptor and mineralocorticoid receptor function in depression with early life stress – a systematic review | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]

- 29. psychiatry.wisc.edu [psychiatry.wisc.edu]

- 30. emedicine.medscape.com [emedicine.medscape.com]

- 31. Postmortem Brain Tissue of Depressed Suicides Reveals Increased Gsα Localization in Lipid Raft Domains Where It Is Less Likely to Activate Adenylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Corticotropin-Releasing Factor (CRF) Receptor Subtypes: CRF1 vs. CRF2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corticotropin-releasing factor (CRF), a 41-amino acid neuropeptide, and its related family of ligands, the urocortins (Ucn I, II, and III), are pivotal regulators of the endocrine, autonomic, behavioral, and immune responses to stress.[1] These peptides exert their effects through two principal G-protein-coupled receptors (GPCRs): the CRF type 1 (CRF1) and CRF type 2 (CRF2) receptors. Encoded by distinct genes, these receptor subtypes exhibit approximately 70% sequence homology yet possess unique pharmacological profiles, tissue distribution, and physiological roles.[1] Understanding the nuanced differences between CRF1 and CRF2 is critical for the development of targeted therapeutics for a spectrum of stress-related disorders, including anxiety, depression, and irritable bowel syndrome. This technical guide provides an in-depth comparison of CRF1 and CRF2 receptors, focusing on their molecular and pharmacological characteristics, signaling pathways, and the experimental methodologies used for their study.

Molecular and Pharmacological Properties

CRF1 and CRF2 receptors are class B GPCRs, characterized by a large N-terminal extracellular domain (ECD) that plays a crucial role in ligand binding.[2] Both receptors can exist in multiple splice variants, which can influence their function and distribution.[3]

Ligand Binding Affinities

The differential affinity of endogenous and synthetic ligands for CRF1 and CRF2 receptors is a cornerstone of their distinct physiological functions. CRF itself displays a higher affinity for CRF1 than for CRF2.[4] Urocortin I binds with high affinity to both receptor subtypes, while Urocortin II and III are highly selective for CRF2.[5][6] A summary of the binding affinities (Ki values) for key ligands is presented in Table 1.

| Ligand | CRF1 Ki (nM) | CRF2 Ki (nM) | Selectivity |

| Endogenous Peptides | |||

| human/rat CRF | ~1-10 | ~30-100 | CRF1 |

| Ovine CRF (oCRF) | ~2-10 | >300 | CRF1 |

| Urocortin I | ~0.4 | ~0.3-0.5 | Non-selective |

| Urocortin II | >100 | ~0.66 | CRF2 |

| Urocortin III | >1000 | ~1-10 | CRF2 |

| Sauvagine | ~1-5 | ~1-5 | Non-selective |

| Synthetic Antagonists | |||